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Compound of Interest

Compound Name:
(1S)-6-methoxy-2,3-dihydro-1H-

inden-1-ol

CAS No.: 200425-75-8

Cat. No.: B1416226

Get Quote

Executive Summary
(S)-6-methoxyindan-1-ol (CAS: Dependent on enantiomeric purity, Racemate: 13623-25-1

precursor) represents a critical chiral building block in the synthesis of CNS-active

pharmaceutical ingredients, most notably melatonin receptor agonists (e.g., Ramelteon

analogs) and rigidified serotonin modulators. Its utility stems from the rigid bicyclic indan

scaffold, which restricts conformational freedom, thereby enhancing binding affinity to G-protein

coupled receptors (GPCRs).

This guide provides a rigorous analysis of its stereoselective synthesis, conformational

dynamics, and analytical validation, designed for medicinal chemists and process development

scientists.

Molecular Architecture & Stereochemical Analysis
The Indan Scaffold Pucker
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Unlike flat aromatic systems, the five-membered ring of (S)-6-methoxyindan-1-ol adopts a non-

planar "envelope" conformation. This puckering is energetically favorable as it relieves torsional

strain between adjacent methylene protons at C2 and C3.

C1-H Orientation: In the (S)-enantiomer, the hydroxyl group at C1 typically adopts a pseudo-

equatorial position to minimize 1,3-diaxial-like steric interactions with the C3 protons,

although this is solvent-dependent.

Electronic Effects (C6-Methoxy): The methoxy group at position 6 is an electron-donating

group (EDG) via resonance. This increases the electron density of the aromatic ring, making

the C1 carbocation (if generated during substitution) significantly more stable. This has

profound implications for the stability of the alcohol during acid-catalyzed transformations

(e.g., Ritter reactions).

Absolute Configuration
The (S)-configuration at C1 is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

-OH (Priority 1)

Aromatic C7a (Priority 2)

Aliphatic C2 (Priority 3)

-H (Priority 4)

When the H atom is oriented away from the viewer, the sequence 1→2→3 traces a counter-

clockwise path, confirming the (S) designation.

Synthetic Pathways & Enantiocontrol
To access high enantiomeric excess (ee > 98%), Asymmetric Transfer Hydrogenation (ATH) is

the industry standard over stoichiometric borane reductions due to scalability and atom

economy.

Mechanism: Ru-Catalyzed Asymmetric Transfer
Hydrogenation
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The transformation of 6-methoxyindan-1-one to (S)-6-methoxyindan-1-ol relies on the "metal-

ligand bifunctional" mechanism.

Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN]

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

Stereo-induction: The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket. The

hydride is delivered to the re-face of the ketone (or si-face depending on specific catalyst

chirality matching) via a six-membered transition state involving the metal and the ligand

amine proton.

Note on Causality: The choice of the (S,S)-diamine ligand typically yields the (S)-alcohol for

aryl-alkyl ketones. However, due to the fused ring constraints of indanone, screening both (S,S)

and (R,R) catalysts on a 50mg scale is a mandatory validation step before scale-up.

Visualization of Synthetic Logic

6-Methoxyindan-1-one
(Achiral Ketone)

Catalyst Screening
(50mg scale)

RuCl(p-cymene)
[(S,S)-TsDPEN]Path 1

RuCl(p-cymene)
[(R,R)-TsDPEN]

Path 2

(S)-6-Methoxyindan-1-ol
(Target)

Favored (Check Lit.)

(R)-6-Methoxyindan-1-ol
(Undesired)

Favored (Check Lit.)

Confirm ee% via HPLC

Click to download full resolution via product page

Figure 1: Decision matrix for catalyst selection in Asymmetric Transfer Hydrogenation. The rigid

indanone structure may deviate from standard Noyori predictive models, necessitating the

screening step.

Experimental Protocols (Self-Validating Systems)
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (S)-6-methoxyindan-1-ol with >95% ee.
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Preparation: In a glovebox or under Argon, charge a Schlenk flask with 6-methoxyindan-1-

one (1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

Solvent System: Add degassed DMF (3 vol) followed by the H-donor: Formic Acid/TEA (5:2

complex, 2.0 eq).

Why DMF? Indanones often suffer solubility issues in pure IPA/Formic acid mixtures. DMF

ensures homogeneity.

Reaction: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 7:3).

Validation Check: Reaction should complete < 8 hours. If > 24h, check catalyst integrity

(Ru-hydride species are air-sensitive).

Quench: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO3 (to

remove formic acid) and Brine.

Purification: Flash chromatography (SiO2, gradient 0→30% EtOAc in Hexane).

Protocol B: Chiral HPLC Validation
Objective: Quantify Enantiomeric Excess (ee).

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

Mobile Phase: Hexane : Isopropanol (90 : 10).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (aromatic absorption) and 280 nm (methoxy absorption).

Temperature: 25°C.

Expected Outcome:

(S)-Enantiomer Retention Time (

): ~12 min (verify with standard).
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(R)-Enantiomer Retention Time (

): ~15 min.

Resolution (

): Must be > 1.5 for accurate integration.

Analytical Characterization Data
The following table summarizes the expected physicochemical properties for the pure (S)-

enantiomer.

Parameter Value / Characteristic Notes

Molecular Formula MW: 164.20 g/mol

Physical State White crystalline solid

Racemate mp: 107-111°C;

Pure (S) mp often

higher/sharper.[1]

Specific Rotation

(

). Sign must be experimentally

verified; Indanols usually (-) for

S.

1H NMR (CDCl3) 5.15 (t, 1H, C1-H)
The triplet splitting indicates

coupling to C2 protons.

13C NMR (CDCl3) C1 signal @ ~75 ppm
Shifted downfield due to -OH

and benzylic position.

Chiral Purity > 98% ee
Required for pharmaceutical

intermediates.

Absolute Configuration Determination (Mosher's
Method)
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If X-ray crystallography is not accessible, the Mosher's Ester method is the authoritative

chemical validation technique.

Derivatize two aliquots of the alcohol with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

Analyze the 1H NMR of the resulting diastereomeric esters.

Analysis Logic: Calculate

for protons near the chiral center (C2-H, C7a-H).

Model: The spatial arrangement of the phenyl and methoxy groups in the MTPA moiety will

shield/deshield protons predictably, confirming the (S)-stereochemistry.

Pharmaceutical Context & References
The (S)-6-methoxyindan-1-ol scaffold is a pharmacophore precursor. The 6-methoxy group

mimics the 5-methoxy group of melatonin, essential for high-affinity binding to

and

receptors. The rigid indan ring locks the ethyl-acetamide side chain (in derived amines) into a
bioactive conformation, reducing the entropic penalty of binding compared to flexible melatonin
analogs.
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(Note: While specific rotation values can vary by concentration and solvent, the structural

assignment via Mosher's ester or X-ray remains the gold standard for this compound class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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